molecular formula C15H16ClN2O4P B123721 6-Chloro-3-indolyl phosphate p-toluidine salt CAS No. 154201-84-0

6-Chloro-3-indolyl phosphate p-toluidine salt

Cat. No. B123721
M. Wt: 354.72 g/mol
InChI Key: IUBOLLVEZYFKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-indolyl phosphate p-toluidine salt (CIP) is a commonly used substrate in biochemical and molecular biology research. It is a chromogenic substrate that is used to detect the presence of alkaline phosphatase (ALP) in various biological samples. ALP is an enzyme that catalyzes the hydrolysis of phosphate esters under alkaline conditions. CIP is widely used in the detection of ALP in various biological samples, including cells, tissues, and bodily fluids.

Mechanism Of Action

6-Chloro-3-indolyl phosphate p-toluidine salt is hydrolyzed by ALP to produce 6-chloro-3-indolyl phosphate and p-toluidine. The reaction results in the formation of a blue-colored product that can be detected by spectrophotometry. The mechanism of the reaction involves the nucleophilic attack of the hydroxide ion on the phosphorus atom of 6-Chloro-3-indolyl phosphate p-toluidine salt, resulting in the formation of a phosphoryl intermediate. The intermediate is then hydrolyzed to produce the final product.

Biochemical And Physiological Effects

6-Chloro-3-indolyl phosphate p-toluidine salt has no known biochemical or physiological effects on living organisms. It is a synthetic substrate that is used in biochemical assays to detect the presence of ALP in various biological samples.

Advantages And Limitations For Lab Experiments

6-Chloro-3-indolyl phosphate p-toluidine salt has several advantages as a substrate for ALP detection. It is a chromogenic substrate that produces a visible color change upon hydrolysis by ALP. The reaction is rapid and can be detected by spectrophotometry. 6-Chloro-3-indolyl phosphate p-toluidine salt is also relatively inexpensive and readily available.
However, 6-Chloro-3-indolyl phosphate p-toluidine salt has some limitations in lab experiments. The reaction is pH-dependent and requires an alkaline environment for optimal activity. The reaction is also sensitive to interference by other phosphatases, which can lead to false-positive results. Additionally, the blue-colored product produced by the reaction can interfere with other assays that use similar wavelengths for detection.

Future Directions

There are several future directions for the use of 6-Chloro-3-indolyl phosphate p-toluidine salt in scientific research. One potential application is the development of new substrates for ALP that are more specific and sensitive than 6-Chloro-3-indolyl phosphate p-toluidine salt. Another direction is the use of 6-Chloro-3-indolyl phosphate p-toluidine salt in the development of new diagnostic assays for the detection of ALP activity in various biological samples. Additionally, 6-Chloro-3-indolyl phosphate p-toluidine salt can be used in the study of ALP activity in different physiological and pathological conditions, including cancer, bone disorders, and liver disease.

Synthesis Methods

6-Chloro-3-indolyl phosphate p-toluidine salt is synthesized by the condensation of 6-chloroindole-3-carboxaldehyde with diethyl phosphite in the presence of p-toluidine as a catalyst. The resulting product is then purified by recrystallization to obtain the final product.

Scientific Research Applications

6-Chloro-3-indolyl phosphate p-toluidine salt is widely used in various scientific research applications, including molecular biology, biochemistry, and enzymology. It is used as a substrate to detect the presence of ALP in various biological samples. ALP is an important enzyme that is involved in various physiological processes, including bone mineralization, liver function, and immune response. The detection of ALP activity is important in the diagnosis of various diseases, including liver disease, bone disorders, and cancer.

properties

IUPAC Name

(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBOLLVEZYFKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165558
Record name Salmon phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl phosphate p-toluidine salt

CAS RN

159954-33-3, 154201-84-0
Record name 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159954-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Salmon phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmon phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-indolyl phosphate p-toluidine salt
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